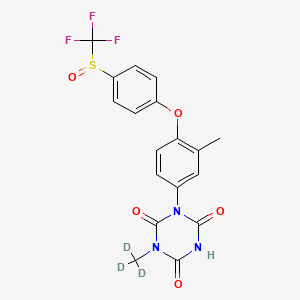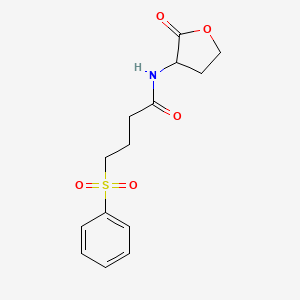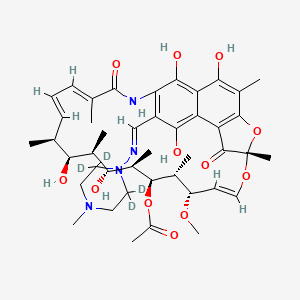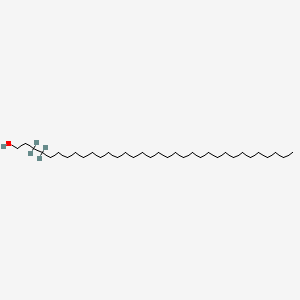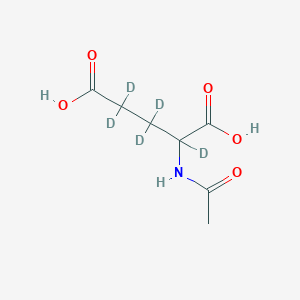
N-Acetyl-L-glutamic acid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-glutamic acid-d5 is a deuterium-labeled derivative of N-Acetyl-L-glutamic acid. This compound is an N-acyl-L-amino acid and is a component of animal cell culturing media. It is also a metabolite found in Saccharomyces cerevisiae and humans . The deuterium labeling makes it useful in various scientific research applications, particularly in metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-glutamic acid-d5 involves the reaction of L-glutamic acid with acetic anhydride in the presence of deuterium oxide (D2O) to introduce the deuterium atoms. The reaction typically occurs at elevated temperatures ranging from 60°C to 110°C . The process involves the formation of L-glutamic acid disodium salt, which then reacts with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, minimal byproducts, and cost-effectiveness. The use of caustic soda flakes and controlled reaction conditions are crucial for achieving the desired purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-glutamic acid-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds or derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amino acid derivatives .
Applications De Recherche Scientifique
N-Acetyl-L-glutamic acid-d5 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in metabolic studies and tracer experiments.
Biology: Plays a role in studying metabolic pathways and enzyme activities in various organisms.
Medicine: Investigated for its potential in treating metabolic disorders and as a diagnostic tool.
Industry: Utilized in the production of animal cell culture media and as a research reagent.
Mécanisme D'action
N-Acetyl-L-glutamic acid-d5 exerts its effects by participating in metabolic pathways. It is an allosteric activator of carbamyl phosphate synthetase I, the first enzyme in the urea cycle. This activation is crucial for the conversion of toxic ammonia to urea for excretion . The compound interacts with molecular targets such as N-acetylglutamate synthase and carbamyl phosphate synthetase I, influencing their activities and regulating the urea cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylaspartic acid: Another N-acyl-L-amino acid involved in metabolic processes.
Aceglutamide: A derivative of glutamic acid used in medical applications.
Citrulline: An amino acid involved in the urea cycle and nitric oxide production.
Uniqueness
N-Acetyl-L-glutamic acid-d5 is unique due to its deuterium labeling, which makes it particularly valuable in metabolic studies and tracer experiments. This labeling allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-labeled compounds .
Propriétés
Numéro CAS |
14341-84-5 |
|---|---|
Formule moléculaire |
C7H11NO5 |
Poids moléculaire |
194.20 g/mol |
Nom IUPAC |
2-acetamido-2,3,3,4,4-pentadeuteriopentanedioic acid |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/i2D2,3D2,5D |
Clé InChI |
RFMMMVDNIPUKGG-WHVBSWTDSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])(C(=O)O)NC(=O)C |
SMILES canonique |
CC(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


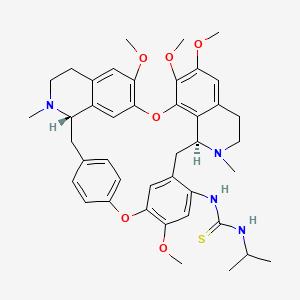
![2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)
![2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B12419822.png)

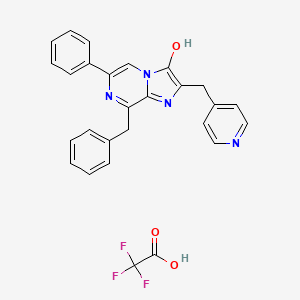

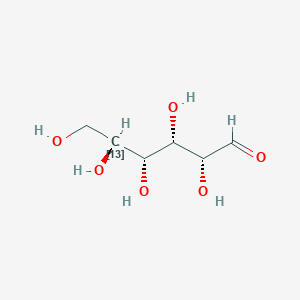
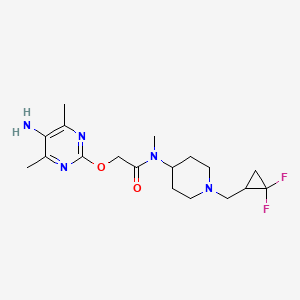
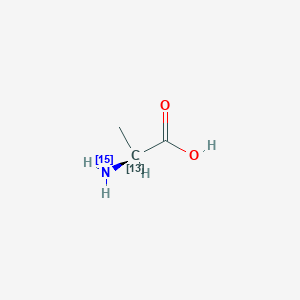
![N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide](/img/structure/B12419857.png)
